N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide
Overview
Description
N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyridine core: This step involves the synthesis of the 2,6-difluoropyridine core, which can be achieved through various methods, including halogenation and nucleophilic substitution reactions.
Attachment of acetamidophenoxy groups: The next step involves the introduction of the acetamidophenoxy groups onto the pyridine core. This can be done through nucleophilic aromatic substitution reactions, where the acetamidophenoxy groups are introduced using appropriate reagents and conditions.
Final coupling: The final step involves the coupling of the substituted pyridine core with the phenylacetamide moiety. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide include:
N-(4-(4-aminophenoxy)phenyl)acetamide: This compound has a similar structure but lacks the difluoropyridine core.
N-(4-(4-hydroxyphenoxy)phenyl)acetamide: This compound has a hydroxyl group instead of an acetamido group.
N-(4-(4-methoxyphenoxy)phenyl)acetamide: This compound has a methoxy group instead of an acetamido group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. The presence of the difluoropyridine core and multiple acetamidophenoxy groups makes it distinct from other similar compounds and may contribute to its specific interactions with molecular targets and pathways.
Properties
IUPAC Name |
N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F2N4O6/c1-16(36)32-19-4-10-22(11-5-19)39-27-25(30)28(40-23-12-6-20(7-13-23)33-17(2)37)35-29(26(27)31)41-24-14-8-21(9-15-24)34-18(3)38/h4-15H,1-3H3,(H,32,36)(H,33,37)(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWQGHIBZIVEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)NC(=O)C)OC4=CC=C(C=C4)NC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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